[2,4,6-Tris(trifluoromethyl)phenyl]methanol
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Overview
Description
[2,4,6-Tris(trifluoromethyl)phenyl]methanol is an organic compound characterized by the presence of three trifluoromethyl groups attached to a phenyl ring, with a methanol group (-CH2OH) attached to the central carbon atom. This compound is known for its unique electronic properties and high stability, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tris(trifluoromethyl)phenyl]methanol typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane mixture. The reaction is carried out at low temperatures and results in the formation of 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then treated with formaldehyde to yield the desired methanol derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-substituted benzaldehydes or benzoic acids.
Reduction: Formation of trifluoromethyl-substituted phenylmethanes.
Substitution: Formation of trifluoromethyl-substituted phenyl derivatives with various functional groups.
Scientific Research Applications
[2,4,6-Tris(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties
Mechanism of Action
The mechanism of action of [2,4,6-Tris(trifluoromethyl)phenyl]methanol involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,4,6-Tris(trifluoromethyl)phenyl-lithium
- 2,4,6-Tris(trifluoromethyl)benzoic acid
Comparison: Compared to its analogs, [2,4,6-Tris(trifluoromethyl)phenyl]methanol is unique due to the presence of the methanol group, which imparts distinct reactivity and solubility properties. The trifluoromethyl groups contribute to its high stability and electron-withdrawing characteristics, making it a valuable compound in various applications .
Properties
CAS No. |
833447-95-3 |
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Molecular Formula |
C10H5F9O |
Molecular Weight |
312.13 g/mol |
IUPAC Name |
[2,4,6-tris(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C10H5F9O/c11-8(12,13)4-1-6(9(14,15)16)5(3-20)7(2-4)10(17,18)19/h1-2,20H,3H2 |
InChI Key |
NVMWRUNYOVGWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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